2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile

Description

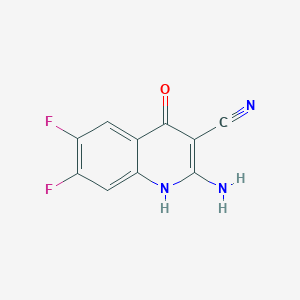

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated quinoline derivative characterized by a hydroxy group at position 4, an amino group at position 2, and fluorine atoms at positions 6 and 5. The carbonitrile moiety at position 3 enhances its utility as a synthetic intermediate in medicinal and agrochemical research.

Properties

Molecular Formula |

C10H5F2N3O |

|---|---|

Molecular Weight |

221.16 g/mol |

IUPAC Name |

2-amino-6,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5F2N3O/c11-6-1-4-8(2-7(6)12)15-10(14)5(3-13)9(4)16/h1-2H,(H3,14,15,16) |

InChI Key |

HCBZVDMQWJRHEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC(=C(C2=O)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with suitable amines under reductive conditions to form the quinoline core . The reaction conditions often include the use of sodium borohydride as a reducing agent in a basic medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to form the amino group.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Industry: The compound is used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 541505-11-7) and 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 957137-97-2). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Amino Group vs. In contrast, 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile lacks this group, limiting its direct interaction with polar residues in enzymes .

Hydroxy vs. Oxo Group at C4: The hydroxy group in the target compound and 5,7-difluoro analog may participate in tautomerism, affecting solubility and acidity. The oxo group in CAS 957137-97-2 creates a keto-enol equilibrium, which could influence stability and reactivity in synthetic pathways .

Fluorine Positioning :

Fluorine at C6 and C7 (target compound) vs. C5 and C7 (CAS 541505-11-7) alters steric and electronic effects. Fluorine’s electron-withdrawing nature may enhance the carbonitrile’s electrophilicity, impacting reactivity in nucleophilic substitutions.

Applications: The target compound is theorized to have broader medicinal applications due to its amino group, which is absent in the compared analogs. 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is explicitly used in pharmaceuticals (e.g., anticancer agents) and agrochemicals . 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile serves as a biochemical reagent, though its exact role remains unspecified .

Research Findings and Data Gaps

- Synthetic Routes: The amino group in the target compound likely requires protective-group strategies during synthesis, increasing complexity compared to non-amino analogs.

- Stability : The hydroxy group may confer higher solubility in polar solvents compared to the oxo analog, which is more lipophilic .

Biological Activity

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Overview of the Compound

The compound is a member of the quinoline family, which is known for various pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The incorporation of fluorine atoms and the hydroxy group in its structure enhances its biological efficacy and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in various biochemical pathways. For instance, they may inhibit DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.

- Antiviral Activity : Research indicates that similar quinoline compounds exhibit antiviral properties by interfering with viral replication processes at early stages, such as inhibiting the production of viral proteins .

- Antimicrobial Properties : The compound has shown potential against both Gram-positive and Gram-negative bacteria. Its activity is influenced by the electron-withdrawing properties of substituents on the aromatic ring, which enhance lipophilicity and cellular penetration .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Below is a summary table showcasing its activity against selected bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 μg/mL | |

| Staphylococcus aureus | 16 μg/mL | |

| Pseudomonas aeruginosa | 12 μg/mL | |

| Klebsiella pneumoniae | 10 μg/mL |

Antiviral Activity

In vitro studies have demonstrated the antiviral potential of this compound against various viruses. For example, derivatives with similar structures have shown significant activity against dengue virus with IC50 values indicating effective inhibition at low concentrations .

Case Studies

-

Antiviral Efficacy Against Dengue Virus :

A study investigating the antiviral properties of related quinoline derivatives reported an IC50 value of 3.03 µM for one derivative against DENV2, indicating promising potential for further development in treating viral infections . -

Antimicrobial Screening :

In a comparative study, 2-amino-6,7-difluoro-4-hydroxyquinoline derivatives were tested against multi-drug resistant strains. The results showed that certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin, particularly against Klebsiella pneumoniae.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.